molecular formula C27H36N2O2 B4055590 1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone

1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone

Cat. No.: B4055590
M. Wt: 420.6 g/mol
InChI Key: HCDRWVRXORMTAC-UHFFFAOYSA-N
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Description

1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone is a useful research compound. Its molecular formula is C27H36N2O2 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.277678395 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformation and Inhibition Studies

Studies have investigated the transformation of heterocyclic compounds into irreversible inactivators of monoamine oxidase B (MAO-B), highlighting the role of N-methylation in enhancing enzyme adduct stability. This process indicates a potential application in developing treatments targeting MAO-B related disorders (Ding & Silverman, 1993).

Synthesis and Characterization of Complexes

Research on the synthesis and characterization of mono- and dinuclear Ni(II) complexes from quinazoline-type ligands has been conducted. These studies provide insights into the structural, spectroscopic, and antimicrobial properties of such complexes, suggesting applications in the development of new antimicrobial agents (Lan‐Qin Chai et al., 2017).

Inhibitors of Blood Platelet Aggregation

Compounds synthesized from (2-piperidinyl)- and (2-pyrrolidinyl)ethanones have shown to inhibit ADP-induced aggregation of blood platelets, presenting a potential pathway for developing antiplatelet therapies (J. M. Grisar et al., 1976).

Cyclization Reactions

Investigations into the cyclization of 1-amino-2-(3-hydroxyalk-1-ynyl)-9,10-anthraquinones in the presence of amines have led to the formation of naphtho[2,3-g]indole-6,11-diones and phenylnaphtho[2,3-h]quinoline-7,12-diones. These findings contribute to the understanding of cyclization reactions and their applications in synthesizing complex heterocyclic compounds (I. Barabanov et al., 2001).

Microwave-Assisted Synthesis and Antibacterial Activity

The microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone and its derivatives has been explored, with the resulting compounds exhibiting antibacterial activity. This research underscores the utility of microwave irradiation in organic synthesis and the potential for developing new antibacterial agents (Ram C.Merugu et al., 2010).

Schiff Base Ligand Synthesis and Metal Complexes

The synthesis of novel Schiff base ligands and their Cu(II), Fe(II), and Pd(II) complexes has been studied for their structural characterization and DNA interaction properties. These complexes show promise as drug candidates due to their DNA binding activity and potential therapeutic applications (Baris Kurt et al., 2020).

Properties

IUPAC Name

1-[3-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl-(2-methoxyethyl)amino]methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O2/c1-21(30)24-11-5-7-22(15-24)18-28(13-14-31-2)19-23-8-6-12-29(20-23)27-16-25-9-3-4-10-26(25)17-27/h3-5,7,9-11,15,23,27H,6,8,12-14,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDRWVRXORMTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN(CCOC)CC2CCCN(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone
Reactant of Route 2
1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone
Reactant of Route 3
1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.